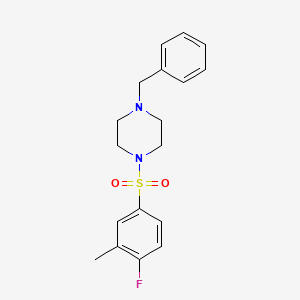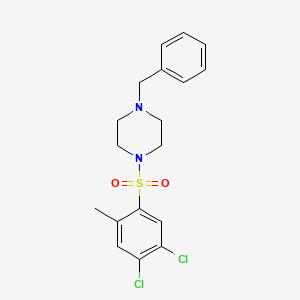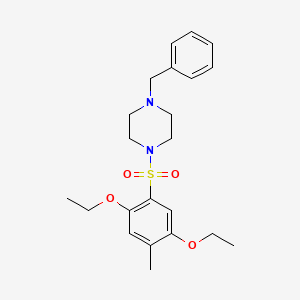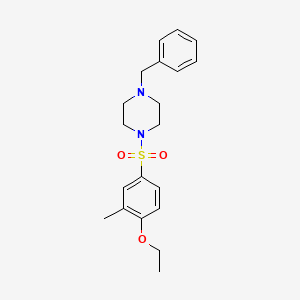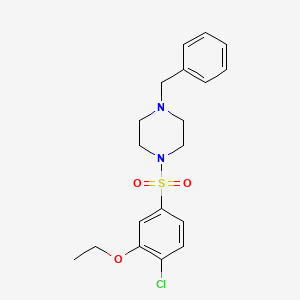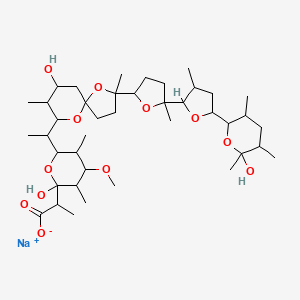
Mutalomycin sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
28-Epimutalomycin is a new polyether antibiotic from Streptomyces mutabilis and a derivative of mutalomycin.
Wissenschaftliche Forschungsanwendungen
Antibiotic Properties and Structural Analysis
- Antibiotic Production : Mutalomycin sodium, produced by Streptomyces mutabilis, exhibits antibiotic properties. It's effective against gram-positive bacteria and Eimeria tenella, an agent causing chicken coccidiosis (Fehr, King, & Kuhn, 1977).
- Structural Details : The structure of mutalomycin sodium, a monocarboxylic acid, has been elucidated through nuclear magnetic resonance studies. It's structurally related to lonomycin A, highlighting its complex polyether composition (Zhang, Anteunis, & Borremans, 2010).
Derivatives and Synthesis
- Derivative Synthesis : Research into derivatives of mutalomycin sodium has led to the discovery of 2-epimutalomycin and 28-epimutalomycin. These findings are significant for understanding the chemical versatility and potential applications of mutalomycin (Fehr, Kuhn, Loosli, Ponelle, Boelsterli, & Walkinshaw, 1989).
Drug Delivery Systems
- Microsphere Formulation : Mutalomycin sodium has been explored in the context of drug delivery systems. For example, ceftriaxone sodium-loaded mucoadhesive microspheres have been developed for rectal delivery, showcasing the potential for mutalomycin sodium in advanced drug delivery techniques (Ofokansi, Adikwu, & Okore, 2007).
Clinical Research and Applications
Gastrointestinal Applications : Studies involving rectal delivery of drugs like glibenclamide have utilized mucin, which could be relevant to research involving mutalomycin sodium, particularly in enhancing drug absorption and release in gastrointestinal treatments (Adikwu & Okafor, 2006).
Anti-Inflammatory Drug Formulation : Research on rectal mucoadhesive hydrogels containing anti-inflammatory drugs like Tolmetin Sodium opens avenues for considering mutalomycin sodium in similar formulations, contributing to prolonged action and increased bioavailability (Ramadan, Elbakry, Esmaeil, & Khaleel, 2017).
Antagonistic Properties : The role of ionic strength in salt antagonism, particularly in antibiotics, is crucial. Understanding these mechanisms can provide insights into optimizing mutalomycin sodium's efficacy in combating bacterial infections (Beggs & Andrews, 1976).
Eigenschaften
CAS-Nummer |
124918-42-9 |
|---|---|
Produktname |
Mutalomycin sodium |
Molekularformel |
C41H69NaO12 |
Molekulargewicht |
776.98 |
IUPAC-Name |
sodium (R)-2-((2S,3S,4R,5R,6R)-2-hydroxy-6-((R)-1-((2S,5S,7R,8S,9R)-9-hydroxy-2-((2R,2'S,3'R,5S,5'R)-5'-((2S,3R,5S,6R)-6-hydroxy-3,5,6-trimethyltetrahydro-2H-pyran-2-yl)-2,3'-dimethyloctahydro-[2,2'-bifuran]-5-yl)-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl)ethyl)-4-methoxy-3,5-dimethyltetrahydro-2H-pyran-2-yl)propanoate |
InChI |
InChI=1S/C41H70O12.Na/c1-20-17-22(3)39(11,45)50-31(20)29-18-21(2)35(48-29)38(10)14-13-30(49-38)37(9)15-16-40(53-37)19-28(42)23(4)32(51-40)24(5)33-25(6)34(47-12)26(7)41(46,52-33)27(8)36(43)44;/h20-35,42,45-46H,13-19H2,1-12H3,(H,43,44);/q;+1/p-1/t20-,21-,22+,23+,24+,25+,26+,27+,28-,29-,30+,31+,32-,33+,34-,35+,37+,38-,39-,40+,41+;/m1./s1 |
InChI-Schlüssel |
CPFAJMOABNHQTP-WWHLJFNRSA-M |
SMILES |
C[C@@H]([C@@H]1O[C@]2(C[C@H]([C@@H]1C)O)O[C@@]([C@@H]3CC[C@@]([C@@H]4[C@H](C)C[C@H]([C@@H]5[C@H](C)C[C@H](C)[C@@](O)(C)O5)O4)(C)O3)(C)CC2)[C@@H]6O[C@](O)([C@H](C([O-])=O)C)[C@@H](C)[C@H](OC)[C@H]6C.[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
28-Epimutalomycin; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)
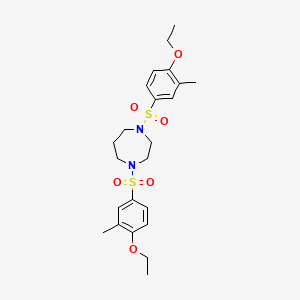
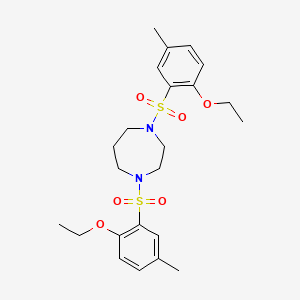
![4-fluoro-N-(2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)-3-methylbenzenesulfonamide](/img/structure/B604865.png)
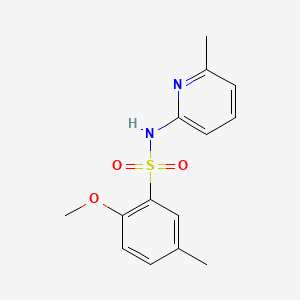
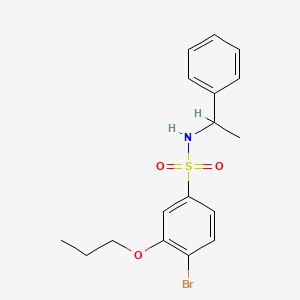
![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)
![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604876.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)
